2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Synthesis and Antibacterial Activity : A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. They evaluated these derivatives for their antibacterial potentials. The findings indicated moderate inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents (Iqbal et al., 2017).
Antimicrobial Agents : Parikh and Joshi (2014) researched 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which when combined with phenyl acetamide derivatives showed significant antimicrobial properties. This study demonstrated the potential of these compounds in combating microbial infections (Parikh & Joshi, 2014).
Oxadiazole and Acetamide Derivatives for Antimicrobial Use : Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds were tested for antimicrobial and hemolytic activity, showing significant activity against various microbial species (Gul et al., 2017).
Synthesis and Evaluation of Antimicrobial Activities : In a study by Başoğlu et al. (2013), the synthesis of azole derivatives, including 1,3,4-oxadiazole, showed antimicrobial activities against various microorganisms. This indicates the potential use of such compounds in the development of new antimicrobial agents (Başoğlu et al., 2013).
Pharmacological Aspects
Synthesis and Antipsychotic Evaluation : Raviña et al. (2000) explored the synthesis of conformationally restricted butyrophenones, including derivatives of benzofuran and piperidine, which showed potential as antipsychotic agents. This study provides insights into the use of such compounds in neuropharmacology (Raviña et al., 2000).
Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-yl acetamides that showed significant anti-inflammatory activity. This research suggests the potential application of these derivatives in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Cancer Research Applications : Panchal et al. (2020) designed and synthesized oxadiazole derivatives as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), showing potential in the treatment of small lung cancer. This highlights the application of these compounds in cancer research (Panchal, Rajput, & Patel, 2020).
properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-16-5-3-14(4-6-16)19-23-24-20(28-19)15-7-9-25(10-8-15)13-18(26)22-12-17-2-1-11-27-17/h1-6,11,15H,7-10,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBBZCLNMMDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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